molecular formula C14H11NS2 B11769289 2,6-Di(thiophen-2-yl)aniline

2,6-Di(thiophen-2-yl)aniline

Cat. No.: B11769289
M. Wt: 257.4 g/mol
InChI Key: STUDUHGPWGTOMX-UHFFFAOYSA-N
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Description

2,6-Di(thiophen-2-yl)aniline is an organic compound that features a central aniline core substituted with two thiophene rings at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(thiophen-2-yl)aniline typically involves the reaction of aniline with thiophene derivatives. One common method is the oxidative polymerization of thiophene with aniline using iron (III) chloride (FeCl3) as the oxidizing agent . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(thiophen-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism of action of 2,6-Di(thiophen-2-yl)aniline in its applications is primarily based on its ability to facilitate charge transfer and conduction. The thiophene rings provide a conjugated system that allows for efficient electron delocalization, which is crucial for its role in organic electronics and conductive polymers. The aniline core contributes to the compound’s stability and reactivity, enabling it to participate in various chemical reactions and form stable polymers.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: Another thiophene-based compound with similar electronic properties but lacks the aniline core.

    Polyaniline: A well-known conductive polymer that shares the aniline core but does not have thiophene rings.

    Thiophene: The basic building block of thiophene derivatives, with simpler structure and properties.

Uniqueness

2,6-Di(thiophen-2-yl)aniline is unique due to its combination of aniline and thiophene moieties, which provides a balance of stability, reactivity, and electronic properties. This makes it particularly suitable for applications in advanced materials and organic electronics, where both stability and efficient charge transfer are essential.

Properties

Molecular Formula

C14H11NS2

Molecular Weight

257.4 g/mol

IUPAC Name

2,6-dithiophen-2-ylaniline

InChI

InChI=1S/C14H11NS2/c15-14-10(12-6-2-8-16-12)4-1-5-11(14)13-7-3-9-17-13/h1-9H,15H2

InChI Key

STUDUHGPWGTOMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=CS2)N)C3=CC=CS3

Origin of Product

United States

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